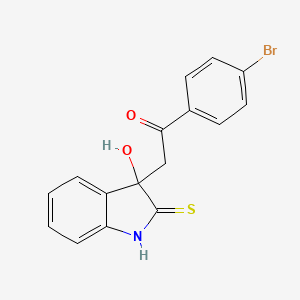![molecular formula C25H24N2O3 B5143410 3-[(4-Methoxyphenyl)methyl]-5-[4-(4-propoxyphenyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5143410.png)
3-[(4-Methoxyphenyl)methyl]-5-[4-(4-propoxyphenyl)phenyl]-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Methoxyphenyl)methyl]-5-[4-(4-propoxyphenyl)phenyl]-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methoxyphenyl)methyl]-5-[4-(4-propoxyphenyl)phenyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The choice of raw materials and reaction conditions is crucial to achieving cost-effective and scalable production.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methoxyphenyl)methyl]-5-[4-(4-propoxyphenyl)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 3-[(4-Methoxyphenyl)methyl]-5-[4-(4-propoxyphenyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with the synthesis of nucleic acids or proteins, resulting in antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
3-[(4-Methoxyphenyl)methyl]-5-[4-(4-propoxyphenyl)phenyl]-1,2,4-oxadiazole stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-5-[4-(4-propoxyphenyl)phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c1-3-16-29-23-14-10-20(11-15-23)19-6-8-21(9-7-19)25-26-24(27-30-25)17-18-4-12-22(28-2)13-5-18/h4-15H,3,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUGAAFJSYZYGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NO3)CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-phenyl-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B5143331.png)
![2-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B5143360.png)

![Ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]piperidine-3-carboxylate](/img/structure/B5143370.png)

![1-ethoxy-3-[2-(4-fluorophenoxy)ethoxy]benzene](/img/structure/B5143375.png)

![(2R*,6R*)-2-allyl-1-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B5143381.png)
![(3aS*,6aR*)-3-cyclopentyl-5-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5143382.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B5143387.png)
![diethyl 2-[(E)-1,3-bis(dimethylamino)prop-2-enylidene]propanedioate](/img/structure/B5143395.png)

![3-(2-fluorophenyl)-5-[(3-methyl-2-thienyl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5143432.png)
![4-{[(3-{[(4-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B5143440.png)
